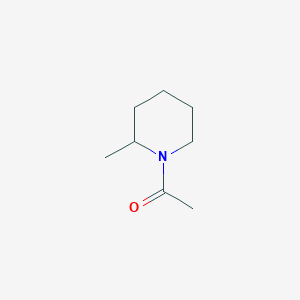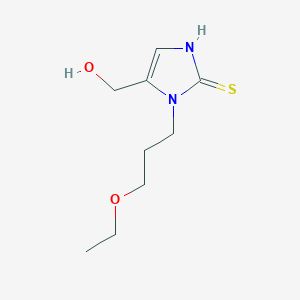![molecular formula C14H12F2N2O2S B3352299 N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 457607-49-7](/img/structure/B3352299.png)
N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
説明
“N’-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide” is a chemical compound with the CAS Number: 457607-49-7 . It has a molecular weight of 310.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (E)-N’-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide . The InChI code is 1S/C14H12F2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学的研究の応用
Antibacterial Applications
N-acyl hydrazone (NAH), a framework to which our compound belongs, is recognized for its versatility, straightforward synthesis, and attractive range of biological activities . In the context of increasing resistance of pathogenic bacteria to antibiotics, NAHs represent potential solutions for developing improved treatment alternatives .
Antitumoral Applications
The NAH framework also exhibits antitumoral properties . This makes it a promising candidate for cancer research and potential therapeutic applications.
Analgesic Applications
NAHs have been found to possess analgesic properties . This suggests that our compound could potentially be used in pain management.
Anti-inflammatory Applications
The anti-inflammatory properties of NAHs indicate that our compound could be used in the treatment of various inflammatory conditions.
Targeted Killing of CD44+ Stem-Like Pancreatic Cancer Cells
It has been established that pancreatic cancers overexpressing CD44 receptors is one of the major contributors for causing multidrug resistant (MDR) phenotypes . Therefore, targeted killing of CD44 expressing tumor cells using hyaluronic acid based active targeting strategies may be beneficial for eradicating MDR-pancreatic cancers .
Parenteral Administration for Treating Pancreatic Cancers
There is research indicating that nano-micelles of our compound can be administered parenterally for treating pancreatic cancers .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
N’-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide, also known as Difluorinated Curcumin (CDF), primarily targets cancer stem/stem-like cells . These cells are known for their self-renewal ability and play a crucial role in tumor growth, metastasis, and recurrence .
Mode of Action
CDF interacts with its targets by inhibiting their self-renewal capacity . It also inhibits the clonogenicity, invasiveness, and angiogenesis of tumor cells . This compound modulates diverse targets, such as miRNAs (miR-21, miR-101, miR-210, miR34a, and miR34c), PTEN, CD44, EGFR, EpCAM, EZH2, HIF-1α, and VEGF .
Biochemical Pathways
It is known that cdf can promote tumor suppression through multiple mechanisms . These include the inhibition of self-renewal capacity of cancer stem/stem-like cells, clonogenicity, invasiveness, and angiogenesis of tumor cells .
Pharmacokinetics
CDF is a novel fluorinated curcumin analogue which has been shown to be about 3 times more bioavailable than curcumin . This is due to the presence of C-F bonds in CDF, which have higher metabolic stability and retard the metabolic breakdown of the compound . Biodistribution assays have revealed that while curcumin is mostly distributed to the heart and lung tissues, CDF is preferentially accumulated in the pancreas where its tissue concentrations reach two folds higher than that of curcumin .
Result of Action
CDF has been reported to possess stronger cytotoxic effects compared with curcumin in both monolayer and spheroid cultures of different tumor cell lines, including chemo-resistant ones . It can increase the sensitivity of cells to chemotherapy . In a study on streptozotocin-induced diabetic rats, CDF was found to improve glucose tolerance and insulin sensitivity, while reducing fasting blood glucose .
Action Environment
The action, efficacy, and stability of CDF can be influenced by various environmental factors. For instance, the presence of nanovehicles can boost the effects of CDF, which was otherwise very mild . These nanovehicles can control the release of CDF, increase its absorption at pancreatic cancer sites, and thus increase the therapeutic effects of CDF on cancer cells .
特性
IUPAC Name |
N-[(E)-(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCMEUWLOKXAOS-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



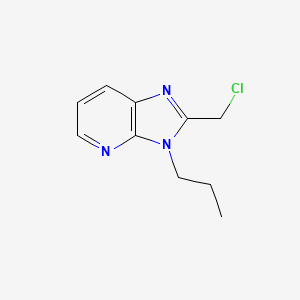
![6-Methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B3352223.png)
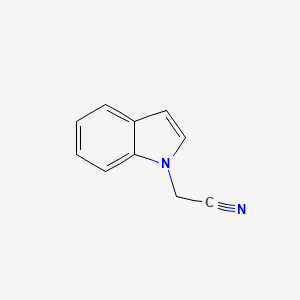

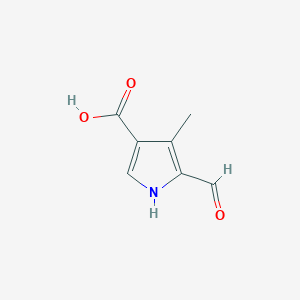
![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B3352237.png)

![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)
![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)
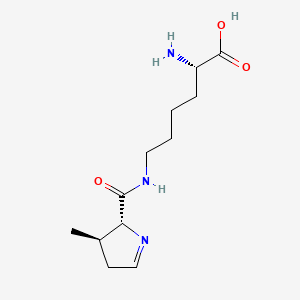
![1h-Naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B3352283.png)

